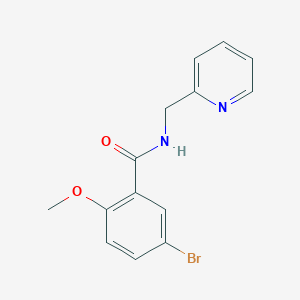
N-(2-fluoro-4-iodophenyl)-2-phenylacetamide
Overview
Description
N-(2-fluoro-4-iodophenyl)-2-phenylacetamide, also known as FIPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FIPA belongs to the class of phenylacetamide derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
N-(2-fluoro-4-iodophenyl)-2-phenylacetamide has been studied for its potential applications in medicinal chemistry, particularly as a ligand for imaging and therapeutic purposes. This compound has been shown to bind selectively to sigma-1 receptors, which are involved in various physiological and pathological processes such as pain, addiction, and neurodegeneration. This compound has been labeled with radioisotopes such as iodine-123 and fluorine-18 for imaging studies in vivo. This compound has also been studied as a potential therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders.
Mechanism of Action
N-(2-fluoro-4-iodophenyl)-2-phenylacetamide acts as a selective and high-affinity ligand for sigma-1 receptors, which are located in various tissues including the central nervous system, immune system, and endocrine system. Sigma-1 receptors are involved in the regulation of various cellular processes such as calcium signaling, protein folding, and oxidative stress. This compound has been shown to modulate the activity of sigma-1 receptors, leading to the activation of downstream signaling pathways that are involved in the regulation of cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the central nervous system, this compound has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, leading to the regulation of synaptic plasticity and neuronal activity. This compound has also been shown to modulate the expression of various genes involved in neuroprotection and neuroinflammation. In the immune system, this compound has been shown to modulate the production of cytokines and chemokines, leading to the regulation of immune cell function and inflammation. This compound has also been shown to modulate the activity of various enzymes involved in oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
N-(2-fluoro-4-iodophenyl)-2-phenylacetamide has several advantages for lab experiments, including its high selectivity and affinity for sigma-1 receptors, its ability to cross the blood-brain barrier, and its potential for imaging and therapeutic applications. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the study of N-(2-fluoro-4-iodophenyl)-2-phenylacetamide, including the development of more efficient synthesis methods, the optimization of radiolabeling techniques for imaging studies, and the identification of novel therapeutic targets for this compound in various diseases. This compound may also be studied in combination with other compounds for synergistic effects or to overcome limitations such as low solubility. The potential for this compound to modulate the activity of sigma-1 receptors in various tissues and cell types warrants further investigation into its potential applications in various fields of medicine.
properties
IUPAC Name |
N-(2-fluoro-4-iodophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FINO/c15-12-9-11(16)6-7-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLRULRJCXUXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4402109.png)

![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4402118.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4402132.png)
![2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4402140.png)
![4-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4402154.png)

![N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4402163.png)

![N-(4-acetylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4402172.png)
![1-(2-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4402193.png)
![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B4402194.png)
![5-chloro-2-[3-(dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B4402205.png)
